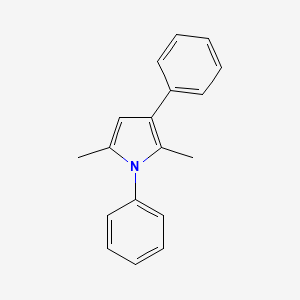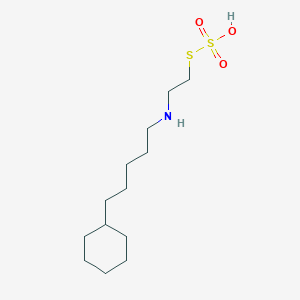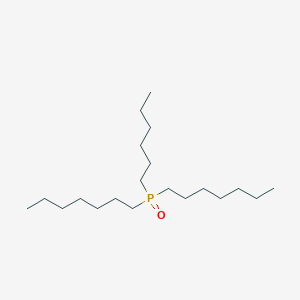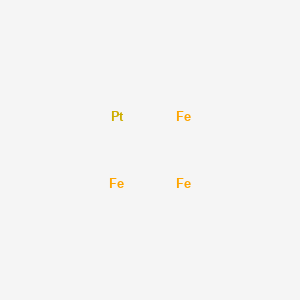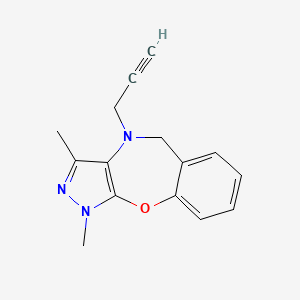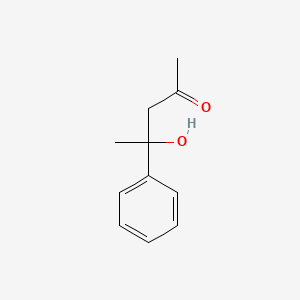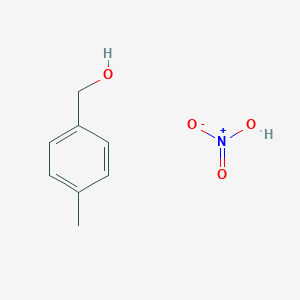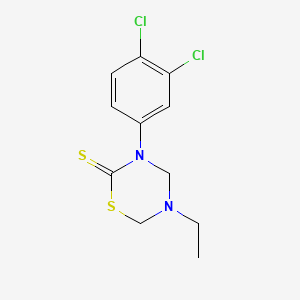
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with carbon disulfide and an alkylating agent in the presence of a base. The reaction is carried out under reflux conditions to yield the desired thiadiazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazine derivatives.
Substitution: Substituted thiadiazine compounds with various functional groups.
科学的研究の応用
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
類似化合物との比較
Similar Compounds
2H-1,3,5-Thiadiazine-2-thione, 4,6-diamino-: Another thiadiazine derivative with different substituents.
2H-1,3,5-Thiadiazine-2-thione, 4-methyl-6-phenyl-: A similar compound with a phenyl group.
Uniqueness
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- is unique due to the presence of the 3,4-dichlorophenyl and ethyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other thiadiazine derivatives.
特性
CAS番号 |
23515-30-2 |
|---|---|
分子式 |
C11H12Cl2N2S2 |
分子量 |
307.3 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)-5-ethyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C11H12Cl2N2S2/c1-2-14-6-15(11(16)17-7-14)8-3-4-9(12)10(13)5-8/h3-5H,2,6-7H2,1H3 |
InChIキー |
BHWIRTGAMABPLK-UHFFFAOYSA-N |
正規SMILES |
CCN1CN(C(=S)SC1)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)
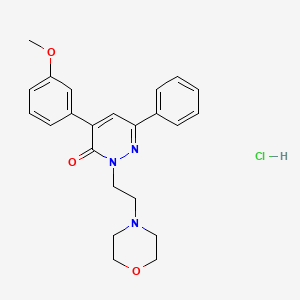
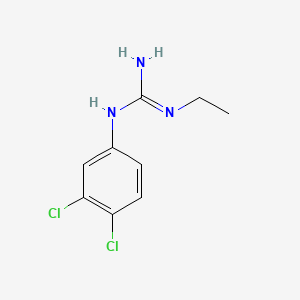
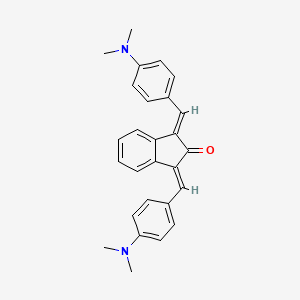
![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)
